Regioselectivity of Sn–C Hydrogenolysis: Neopentyl vs. n-Butyl and tert-Butyl on Rh/SiO₂
In controlled hydrogenolysis of MeₓSnR₄₋ₓ (R = methyl, n-butyl, tert-butyl, neopentyl, cyclohexyl) over Rh/SiO₂, the initial Sn–C cleavage selectivity is inversely proportional to the steric bulk of the R group . The bulkiest group (neopentyl or tert-butyl) is cleaved last in the sequence, with methyl groups eliminated first to reduce steric congestion. This regioselectivity hierarchy cannot be replicated by less hindered n-butyl or methyl-only analogs, providing predictable control over surface-grafted organometallic fragment composition.
| Evidence Dimension | Sn–C bond hydrogenolysis cleavage order on Rh/SiO₂ |
|---|---|
| Target Compound Data | Neopentyl group cleaved only after methyl groups are sequentially removed; neopentyl is the most persistent alkyl ligand |
| Comparator Or Baseline | n-Butyl and cyclohexyl analogs (Me₃Sn-n-Bu, Me₃Sn-c-C₆H₁₁): alkyl group cleaved earlier in the sequence; tert-butyl analog (Me₃Sn-t-Bu): comparably persistent |
| Quantified Difference | Qualitative ranking: initial selectivity inversely proportional to steric bulk; neopentyl ≈ tert-butyl > cyclohexyl > n-butyl in persistence |
| Conditions | Heterogeneous catalysis; Rh nanoparticles on silica support; gas-phase hydrogenolysis with quantitative evolved-gas analysis (MeH and RH only detected) |
Why This Matters
This establishes that the neopentyl ligand provides maximal steric protection to the Sn center during heterogeneous catalytic processing, enabling selective stepwise demethylation without premature loss of the functional alkyl group—critical for designed surface organometallic architectures.
